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Introduction
Sphinx31 is a potent and highly selective small molecule inhibitor of Serine/Arginine-Rich

Protein Kinase 1 (SRPK1), with an IC50 of 5.9 nM.[1][2][3][4] It exhibits significant selectivity for

SRPK1 over other kinases like SRPK2 (50-fold) and CLK1 (100-fold).[1][5] The primary

mechanism of action of Sphinx31 is the ATP-competitive inhibition of SRPK1.[1][5] This

inhibition prevents the phosphorylation of key splicing factors, most notably Serine/Arginine-

Rich Splicing Factor 1 (SRSF1).[2][3][5] The phosphorylation status of SRSF1 is critical for its

nuclear localization and its function in pre-mRNA splicing. By inhibiting SRPK1, Sphinx31
leads to the altered splicing of Vascular Endothelial Growth Factor A (VEGF-A), promoting the

production of the anti-angiogenic isoform VEGF-A165b at the expense of the pro-angiogenic

isoform VEGF-A165a.[2][5][6] This modulation of VEGF-A splicing gives Sphinx31 potent anti-

angiogenic properties.[5][6] Additionally, Sphinx31 has been shown to induce cell cycle arrest,

apoptosis, and inhibit cell migration in various cancer cell lines.[1][7][8][9] These application

notes provide detailed protocols for utilizing Sphinx31 in cell culture experiments to study its

effects on signaling, cell viability, and migration.
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Table 1: In Vitro Efficacy and Cellular Activity of
Sphinx31
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Parameter Value Cell Line / System Reference

SRPK1 Inhibition

(IC50)
5.9 nM Cell-free kinase assay [1][2][3]

SRSF1

Phosphorylation

Inhibition (EC50)

~360 nM
PC3 prostate cancer

cells
[5]

Effective

Concentration for

SRSF1

Phosphorylation

Inhibition

300 nM
PC3 prostate cancer

cells
[1][5]

Effective

Concentration for

SRSF1 Nuclear

Localization

Suppression

0.3 µM HuCCA-1 cells [2]

VEGF-A165a mRNA

Down-regulation
0.3-10 µM (24h)

Human Umbilical Vein

Endothelial Cells

(HUVECs)

[2]

Inhibition of HUVEC

pre-tube formation
0.3-10 µM (24h)

Human Umbilical Vein

Endothelial Cells

(HUVECs)

[2]

Inhibition of HUVEC

migration
0.3-10 µM (24h)

Human Umbilical Vein

Endothelial Cells

(HUVECs)

[2]

Induction of Apoptosis 10 µM
GH4C1 pituitary tumor

cells
[9]

Inhibition of Cell

Proliferation
1 µM

GH4C1 pituitary tumor

cells
[9][10]

Cytotoxicity (EC50) >100 µM Not specified [5]
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Table 2: Physicochemical Properties and Solubility of
Sphinx31

Property Value Notes Reference

Molecular Weight 507.51 g/mol [1]

Formula C27H24F3N5O2 [1]

CAS Number 1818389-84-2 [1]

Solubility in DMSO
≥ 25 mg/mL (49.26

mM)

Use fresh DMSO as it

is moisture-absorbing.
[1]

Storage of Powder 3 years at -20°C [1]

Storage of Stock

Solutions

1 year at -80°C in

solvent; 1 month at

-20°C in solvent.

Aliquot to avoid

repeated freeze-thaw

cycles.

[1]
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Caption: Mechanism of action of Sphinx31, inhibiting SRPK1-mediated phosphorylation of

SRSF1.
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General Experimental Workflow with Sphinx31

Start

1. Cell Culture
(e.g., HUVEC, PC3, etc.)

2. Sphinx31 Treatment
(Varying concentrations and time points)

3. Downstream Analysis

Western Blot
(p-SRSF1, total SRSF1)

ELISA
(VEGF-A165a/b isoforms) Transwell Migration Assay Cell Viability Assay

(MTT / MTS)
Apoptosis Assay
(Annexin V / PI)

4. Data Analysis and Interpretation

End
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Caption: A generalized workflow for studying the effects of Sphinx31 in cell culture.
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Protocol 1: Preparation of Sphinx31 Stock and Working
Solutions
Materials:

Sphinx31 powder

Dimethyl sulfoxide (DMSO), anhydrous

Sterile microcentrifuge tubes

Appropriate cell culture medium (e.g., DMEM, RPMI-1640)

Procedure:

Stock Solution Preparation (e.g., 10 mM):

Calculate the mass of Sphinx31 powder required to make a 10 mM stock solution in

DMSO. (Molecular Weight = 507.51 g/mol ).

Under sterile conditions, dissolve the calculated amount of Sphinx31 in the appropriate

volume of anhydrous DMSO. For example, dissolve 5.075 mg of Sphinx31 in 1 mL of

DMSO.

Vortex thoroughly until the powder is completely dissolved.

Aliquot the stock solution into smaller volumes (e.g., 10-20 µL) in sterile microcentrifuge

tubes to minimize freeze-thaw cycles.

Store the aliquots at -80°C for long-term storage (up to 1 year) or -20°C for shorter-term

storage (up to 1 month).[1]

Working Solution Preparation:

On the day of the experiment, thaw an aliquot of the Sphinx31 stock solution at room

temperature.
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Dilute the stock solution in pre-warmed complete cell culture medium to the desired final

concentrations (e.g., 0.1, 0.3, 1, 3, 10 µM).

It is crucial to perform serial dilutions to ensure accuracy.

Ensure the final concentration of DMSO in the culture medium is consistent across all

treatments, including the vehicle control (typically ≤ 0.1%).

Protocol 2: Western Blot Analysis of SRSF1
Phosphorylation
This protocol is adapted from general western blotting procedures for phosphorylated proteins

and specific details from studies on SRPK1 inhibitors.[5][11][12][13]

Materials:

Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

BCA Protein Assay Kit.

SDS-PAGE gels and running buffer.

PVDF or nitrocellulose membranes.

Transfer buffer.

Blocking buffer (e.g., 5% BSA in TBST).

Primary antibodies:

Anti-phospho-SR (pSR) antibody (to detect phosphorylated SR proteins like SRSF1).

Anti-SRSF1 antibody.

Anti-GAPDH or β-actin antibody (loading control).

HRP-conjugated secondary antibody.
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Enhanced Chemiluminescence (ECL) substrate.

Imaging system.

Procedure:

Cell Lysis and Protein Quantification:

Seed cells (e.g., PC3) and grow to 70-80% confluency.

Treat cells with varying concentrations of Sphinx31 or vehicle (DMSO) for the desired

time (e.g., 24 hours).

Wash cells twice with ice-cold PBS.

Lyse the cells in ice-cold lysis buffer containing protease and phosphatase inhibitors.

Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

Collect the supernatant and determine the protein concentration using a BCA assay.

SDS-PAGE and Protein Transfer:

Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

Separate the proteins by SDS-PAGE.

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

Immunoblotting:

Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

Incubate the membrane with the primary antibody (e.g., anti-pSR or anti-SRSF1) diluted in

blocking buffer overnight at 4°C with gentle agitation.

Wash the membrane three times for 10 minutes each with TBST.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 18 Tech Support

https://www.benchchem.com/product/b610945?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b610945?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room

temperature.

Wash the membrane three times for 10 minutes each with TBST.

Detection and Analysis:

Incubate the membrane with ECL substrate according to the manufacturer's instructions.

Capture the chemiluminescent signal using an imaging system.

Strip the membrane (if necessary) and re-probe for total SRSF1 and a loading control

(e.g., GAPDH).

Quantify band intensities using image analysis software. The level of SRSF1

phosphorylation can be expressed as the ratio of the pSR signal to the total SRSF1 signal.

Protocol 3: Analysis of VEGF-A Isoforms by ELISA
This protocol is based on commercially available ELISA kits and studies that have measured

VEGF-A isoforms following SRPK1 inhibition.[6][14][15][16]

Materials:

Human VEGF-A isoform-specific ELISA kit(s). Some kits measure total VEGF-A, while others

can differentiate between isoforms. Alternatively, a combination of ELISAs can be used to

deduce isoform concentrations.[15]

Cell culture supernatant from Sphinx31-treated and control cells.

Microplate reader.

Procedure:

Sample Collection:

Culture cells (e.g., HUVECs, monocytes) in appropriate media.[6]

Treat cells with Sphinx31 or vehicle for a specified duration (e.g., 24 hours).[6]
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Collect the cell culture supernatant.

Centrifuge the supernatant to remove any cells or debris.

Store the supernatant at -80°C until use.

ELISA Procedure:

Perform the ELISA according to the manufacturer's protocol. This typically involves:

Adding standards and samples to the antibody-pre-coated wells.

Incubating to allow VEGF-A to bind.

Washing the wells.

Adding a detection antibody.

Incubating and washing.

Adding an enzyme conjugate (e.g., Streptavidin-HRP).

Incubating and washing.

Adding a substrate solution and incubating for color development.

Stopping the reaction with a stop solution.

Data Analysis:

Measure the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate

reader.

Generate a standard curve using the provided standards.

Calculate the concentration of VEGF-A165a and/or VEGF-A165b in the samples based on

the standard curve.
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Analyze the change in the ratio of VEGF-A165a to VEGF-A165b following Sphinx31
treatment.

Protocol 4: Cell Migration (Transwell) Assay
This protocol is a standard method for assessing cell migration and is relevant for studying the

anti-angiogenic effects of Sphinx31 on endothelial cells.[1][2]

Materials:

Transwell inserts (e.g., 8 µm pore size for HUVECs).

24-well plates.

Serum-free cell culture medium.

Complete cell culture medium (containing serum or other chemoattractants).

Cotton swabs.

Fixation solution (e.g., 4% paraformaldehyde).

Staining solution (e.g., 0.1% Crystal Violet).

Microscope.

Procedure:

Cell Preparation:

Culture HUVECs to ~80% confluency.

Starve the cells in serum-free medium for 4-6 hours before the assay.

Trypsinize and resuspend the cells in serum-free medium at a specific density (e.g., 2 x

10^4 cells/well).[1]

Assay Setup:
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Place the Transwell inserts into the wells of a 24-well plate.

Add complete medium (containing a chemoattractant like 20% FBS) to the lower chamber.

[1]

Add the cell suspension to the upper chamber of the insert.

Add different concentrations of Sphinx31 or vehicle to both the upper and lower

chambers.

Incubation and Analysis:

Incubate the plate for a suitable duration (e.g., 18-24 hours) at 37°C in a CO2 incubator.[1]

After incubation, carefully remove the medium from the upper chamber.

Use a cotton swab to gently remove the non-migrated cells from the upper surface of the

membrane.

Fix the migrated cells on the lower surface of the membrane with 4% paraformaldehyde

for 10-15 minutes.

Stain the fixed cells with 0.1% Crystal Violet for 20-30 minutes.

Gently wash the membrane with water to remove excess stain.

Allow the membrane to air dry.

Quantification:

Count the number of migrated, stained cells in several random fields of view under a

microscope.

The results can be expressed as the average number of migrated cells per field or as a

percentage of the control.

Protocol 5: Cell Viability (MTT) Assay
This assay is used to assess the cytotoxic or cytostatic effects of Sphinx31.[7][8][17][18][19]
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Materials:

96-well plates.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

Solubilization solution (e.g., DMSO or a solution of SDS in HCl).

Microplate reader.

Procedure:

Cell Seeding and Treatment:

Seed cells in a 96-well plate at a predetermined optimal density.

Allow the cells to adhere overnight.

Treat the cells with a range of Sphinx31 concentrations and a vehicle control.

Incubate for the desired treatment duration (e.g., 24, 48, 72 hours).

MTT Incubation:

Add MTT solution to each well to a final concentration of 0.5 mg/mL.

Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan

crystals.

Solubilization and Measurement:

Carefully remove the medium.

Add the solubilization solution to each well to dissolve the formazan crystals.

Mix thoroughly on an orbital shaker to ensure complete solubilization.

Measure the absorbance at a wavelength of 570 nm using a microplate reader.
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Data Analysis:

Subtract the background absorbance from a blank well (medium and MTT only).

Express the cell viability as a percentage relative to the vehicle-treated control cells.

Plot the results to determine the EC50 value if applicable.

Protocol 6: Apoptosis (Annexin V/Propidium Iodide)
Assay
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic,

and necrotic cells.[5][6][9][20][21]

Materials:

Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit.

Binding buffer.

Propidium Iodide (PI) solution.

Flow cytometer.

Procedure:

Cell Treatment and Harvesting:

Treat cells with Sphinx31 or vehicle for the desired time.

Harvest both adherent and floating cells. For adherent cells, use trypsin and then combine

with the supernatant containing floating cells.

Wash the cells twice with cold PBS by centrifugation.

Staining:

Resuspend the cell pellet in 1X Binding Buffer at a concentration of ~1 x 10^6 cells/mL.
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Transfer 100 µL of the cell suspension to a flow cytometry tube.

Add Annexin V-FITC and PI according to the kit manufacturer's instructions.

Gently vortex and incubate for 15 minutes at room temperature in the dark.

Add 400 µL of 1X Binding Buffer to each tube.

Flow Cytometry Analysis:

Analyze the samples on a flow cytometer as soon as possible after staining.

Use unstained, Annexin V-only, and PI-only stained cells as controls to set up

compensation and quadrants.

Acquire data for a sufficient number of events (e.g., 10,000).

Data Interpretation:

Viable cells: Annexin V-negative and PI-negative.

Early apoptotic cells: Annexin V-positive and PI-negative.

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Quantify the percentage of cells in each quadrant.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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